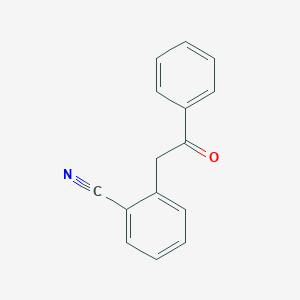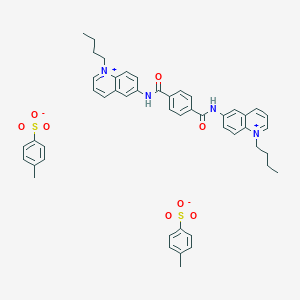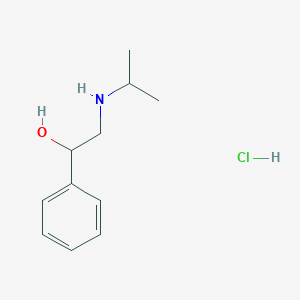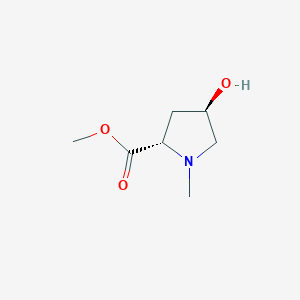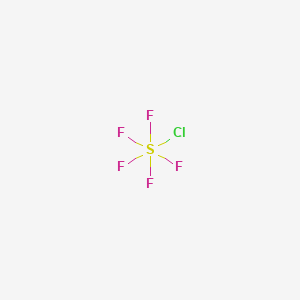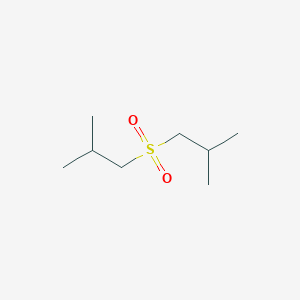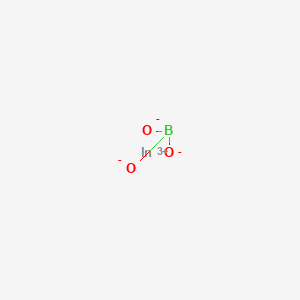
Boron indium(3+) trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron indium(3+) trioxide, also known as BIBO, is a compound composed of boron, indium, and oxygen. It has gained attention in recent years due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The exact mechanism of action of Boron indium(3+) trioxide is not fully understood. However, studies have shown that Boron indium(3+) trioxide can induce apoptosis (cell death) in cancer cells through the activation of caspase enzymes. Boron indium(3+) trioxide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis (the formation of new blood vessels).
Efectos Bioquímicos Y Fisiológicos
Boron indium(3+) trioxide has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In animal studies, Boron indium(3+) trioxide has been shown to accumulate in tumor tissues, indicating its potential as a targeted anticancer agent. Boron indium(3+) trioxide has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Boron indium(3+) trioxide is its high stability and low toxicity, making it suitable for use in lab experiments. However, Boron indium(3+) trioxide is relatively expensive and difficult to synthesize, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of Boron indium(3+) trioxide. One potential application is in the field of nanomedicine, where Boron indium(3+) trioxide could be used as a drug delivery system for targeted cancer therapy. Another potential application is in the development of new materials for energy storage and conversion. Additionally, further studies are needed to fully understand the mechanism of action of Boron indium(3+) trioxide and its potential applications in biomedicine and other fields of research.
Conclusion
In conclusion, Boron indium(3+) trioxide is a promising compound with unique properties and potential applications in various fields of research. Its low toxicity and high biocompatibility make it a promising candidate for biomedical applications, while its stability and nonlinear optical properties make it suitable for use in optoelectronics and other areas of research. Further studies are needed to fully understand the mechanism of action of Boron indium(3+) trioxide and its potential applications in various fields.
Métodos De Síntesis
Boron indium(3+) trioxide can be synthesized through a sol-gel method, which involves the hydrolysis of metal alkoxides in a solvent. The resulting gel is then heated at high temperatures to form the final product. Another method involves the reaction of boron oxide with indium oxide in the presence of oxygen at high temperatures.
Aplicaciones Científicas De Investigación
Boron indium(3+) trioxide has shown potential applications in various fields of research, including optoelectronics, photocatalysis, and biomedicine. In optoelectronics, Boron indium(3+) trioxide has been used as a nonlinear optical crystal for frequency conversion and laser technology. In photocatalysis, Boron indium(3+) trioxide has been used as a catalyst for the degradation of organic pollutants in water. In biomedicine, Boron indium(3+) trioxide has shown potential as an anticancer agent and as a contrast agent for magnetic resonance imaging (MRI).
Propiedades
Número CAS |
13709-93-8 |
|---|---|
Nombre del producto |
Boron indium(3+) trioxide |
Fórmula molecular |
BInO3 |
Peso molecular |
173.63 g/mol |
Nombre IUPAC |
indium(3+);borate |
InChI |
InChI=1S/BO3.In/c2-1(3)4;/q-3;+3 |
Clave InChI |
JNOXFAKBEFRROH-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[In+3] |
SMILES canónico |
B([O-])([O-])[O-].[In+3] |
Otros números CAS |
13709-93-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




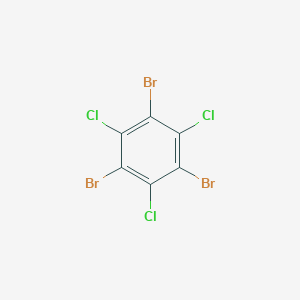
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
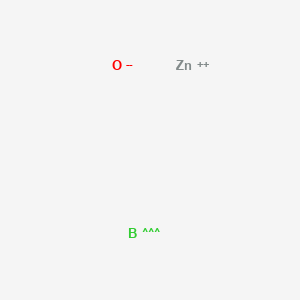
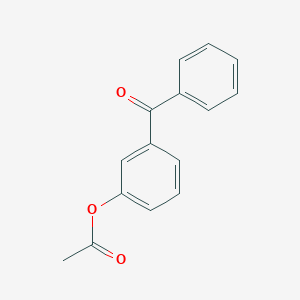
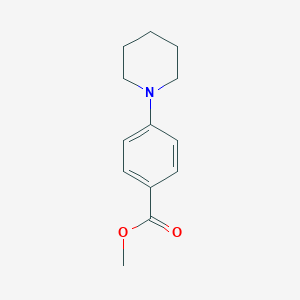
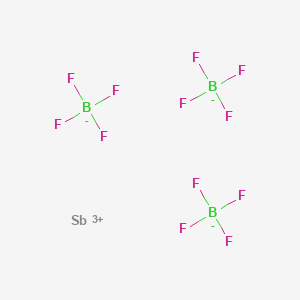
![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
